1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one
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Overview
Description
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one is a synthetic organic compound that features a dichlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce the necessary functional groups.
Addition of the Morpholine Ring: The intermediate is then reacted with morpholine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propan-1-one: Another similar compound with a different carbon chain length.
Uniqueness
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
81559-87-7 |
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Molecular Formula |
C15H17Cl2NO2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-morpholin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C15H17Cl2NO2/c16-14-4-2-12(11-15(14)17)1-3-13(19)5-6-18-7-9-20-10-8-18/h1-4,11H,5-10H2 |
InChI Key |
KGMDLXPSZQPTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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